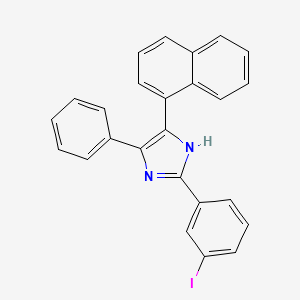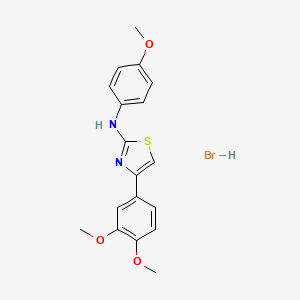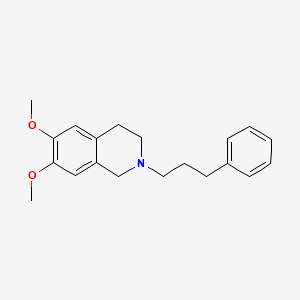
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole (INPI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INPI belongs to the class of imidazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis. The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of NF-κB signaling pathway, which regulates the production of pro-inflammatory cytokines. This compound has also been found to possess anti-microbial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole has several advantages for lab experiments. The compound is easy to synthesize, and its synthesis method is well-established. This compound exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. The toxicity of this compound is not well-understood, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. The potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and infections, should be further explored. The mechanism of action of this compound should also be further elucidated to understand its effects on various cellular pathways. The safety profile of this compound should be studied in detail to determine its toxicity and potential side effects. Overall, the research on this compound has significant potential for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole involves the reaction of 3-iodoaniline, 1-naphthylamine, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a one-pot three-component condensation reaction, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17IN2/c26-20-13-6-12-19(16-20)25-27-23(18-9-2-1-3-10-18)24(28-25)22-15-7-11-17-8-4-5-14-21(17)22/h1-16H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFGIVJHQAISIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)
![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)